Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate
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Overview
Description
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate is a chemical compound with diverse applications in scientific research. This compound exhibits remarkable properties that contribute to its potential in various fields, such as medicinal chemistry, drug discovery, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate can be synthesized through various synthetic routes. One common method involves the reaction of ethyl cyanoacetate with nitrous acid, which is generated in situ from sodium nitrite and acetic acid. This reaction typically yields the desired product in high purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure consistent quality and yield. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors .
Major Products
The major products formed from these reactions include oxime derivatives, amines, and substituted pyrazole compounds. These products have significant applications in various fields, including pharmaceuticals and materials science .
Scientific Research Applications
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and receptors .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanohydroxyiminoacetate: This compound is structurally similar and is used as an additive in peptide synthesis.
Ethyl (hydroxyimino)cyanoacetate: Another related compound with applications in peptide synthesis and as a coupling reagent.
Uniqueness
Ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate stands out due to its unique combination of a pyrazole ring and an oxime group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H15N3O3 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
ethyl 2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3 |
InChI Key |
XKAXFWNCAMMSEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C |
Origin of Product |
United States |
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